Ethyl 3-chloro-3-oxopropanoate: Structural Architecture and Synthetic Utility
Ethyl 3-chloro-3-oxopropanoate: Structural Architecture and Synthetic Utility
Executive Summary
Ethyl 3-chloro-3-oxopropanoate (CAS: 36239-09-5), commonly known as Ethyl Malonyl Chloride , acts as a bifunctional linchpin in modern medicinal chemistry.[1] It bridges the gap between simple acylation reagents and complex heterocyclic precursors.[1] Its structure—comprising a hard electrophilic acyl chloride, a softer electrophilic ester, and a highly acidic methylene bridge—allows for diverse, chemoselective transformations. This guide details the physiochemical properties, reactivity profiles, and validated protocols for handling this moisture-sensitive reagent in drug development workflows.[1]
Molecular Architecture & Physiochemical Profile[1]
Structural Analysis
The molecule (C
-
Site A (Acyl Chloride): The C-3 carbonyl is highly electrophilic due to the inductive withdrawal of the chlorine atom.[1] It is the kinetic point of attack for nucleophiles.[1]
-
Site B (Active Methylene): The C-2 methylene protons are flanked by two carbonyls, significantly lowering the pKa (~11-13) relative to standard esters.[1] This allows for facile deprotonation and enolate chemistry.[1]
-
Site C (Ethyl Ester): The C-1 ester is thermodynamically stable relative to the acid chloride, allowing for chemoselective derivatization at C-3 without protecting the C-1 site.[1]
Physiochemical Data Table
Data aggregated from standard chemical safety and property databases.
| Property | Value | Critical Note |
| IUPAC Name | Ethyl 3-chloro-3-oxopropanoate | Synonyms: Ethyl malonyl chloride, Ethyl chloroformylacetate |
| CAS Number | 36239-09-5 | |
| Molecular Weight | 150.56 g/mol | |
| Boiling Point | 79–80 °C @ 25 mmHg | Do not distill at atmospheric pressure (Decarboxylation risk).[1][2][3] |
| Density | 1.176 g/mL @ 25 °C | Denser than water; sinks in aqueous biphasic washes.[1] |
| Appearance | Clear yellow to brown liquid | Darkening indicates decomposition (HCl release).[1] |
| Solubility | DCM, THF, Et2O, Toluene | Reacts violently with water and alcohols. |
| Storage | 2–8 °C, under Argon/Nitrogen | Moisture sensitive; store in corrosion-resistant cabinetry.[1] |
Reactivity Profile & Mechanistic Pathways[1][4]
Chemoselectivity (The Kinetic vs. Thermodynamic Control)
The utility of ethyl malonyl chloride lies in the reactivity gap between the acyl chloride and the ethyl ester.
-
Nucleophilic Acyl Substitution: In the presence of heteroatom nucleophiles (amines, alcohols, thiols), the reaction occurs exclusively at the acyl chloride (C-3) at low temperatures (<0 °C). The leaving group ability of Cl⁻ is significantly superior to EtO⁻.
-
Ketene Formation: Under basic conditions (e.g., with tertiary amines), the reagent can eliminate HCl to form an intermediate alkoxycarbonyl ketene . This highly reactive species is the key intermediate in [2+2] cycloadditions (Staudinger synthesis) to form
-lactams.[1]
Visualization of Reactivity
The following diagram maps the electrophilic sites and their corresponding reaction pathways.
Caption: Reactivity triad showing the kinetic preference for Acyl Chloride substitution and base-mediated ketene pathways.[1]
Strategic Applications in Drug Discovery
Heterocycle Synthesis (The "Scaffold Builder")
Ethyl malonyl chloride is a preferred reagent for constructing "privileged structures" in medicinal chemistry:
-
Pyrimidines: Reaction with amidines followed by cyclization.[1]
-
Quinolines: Reaction with anilines (Friedel-Crafts type or thermal cyclization).[1]
- -Lactams: Reaction with imines via the Staudinger synthesis.[1] This route is critical for antibiotic development.[1]
Carbonyl Homologation
It serves as a 3-carbon building block to introduce a
Detailed Experimental Protocol
Protocol: Chemoselective Synthesis of Ethyl Malonamates
Objective: To synthesize an Ethyl 3-oxo-3-(arylamino)propanoate derivative without hydrolyzing the ester group. This protocol demonstrates the kinetic selectivity of the reagent.
Reagents:
-
Aniline derivative (1.0 equiv)[1]
-
Triethylamine (1.2 equiv) or Pyridine[1]
-
Dichloromethane (DCM), anhydrous (0.2 M concentration)
Methodology:
-
Preparation (Inert Atmosphere):
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Charge the flask with the Aniline derivative (1.0 equiv) and anhydrous DCM.
-
Add Triethylamine (1.2 equiv) via syringe.[1]
-
Cool the mixture to 0 °C using an ice/water bath. Causality: Low temperature prevents side reactions at the ester site and controls the exotherm.
-
-
Addition:
-
Dilute Ethyl 3-chloro-3-oxopropanoate (1.1 equiv) in a small volume of DCM.
-
Add the solution dropwise over 30 minutes.
-
Observation: White precipitate (Triethylamine hydrochloride) will form immediately.[1]
-
-
Reaction & Monitoring:
-
Work-up (The "Quench"):
-
Quench the reaction by adding 1M HCl (aqueous).[1] Causality: This neutralizes excess base and solubilizes the amine salts.
-
Separate the organic layer.[1]
-
Wash the organic layer with sat.[1] NaHCO
(to remove unreacted acid/HCl) and Brine.[1] -
Dry over anhydrous Na
SO , filter, and concentrate in vacuo.
-
-
Purification:
Workflow Visualization
Caption: Step-by-step workflow for the chemoselective amidation of ethyl malonyl chloride.
Safety, Handling & Stability (E-E-A-T)
Critical Hazards[1]
-
Corrosivity: Causes severe skin burns and eye damage (Skin Corr.[1][4] 1B).
-
Inhalation Toxicity: The reagent is a lachrymator and releases HCl gas upon contact with moisture.[1] All operations must be performed in a functioning fume hood.[1]
-
Decarboxylation: Heating the neat reagent above 80–100 °C can trigger decarboxylation, leading to pressure buildup.
Storage & Disposal[1][5]
-
Storage: Store at 2–8 °C. The container must be purged with Argon or Nitrogen after every use.[1] If the liquid turns dark brown or black, significant decomposition has occurred; check purity before use.
-
Disposal: Do not pour down the drain. Quench excess reagent by adding it slowly to a stirred mixture of ice and saturated sodium bicarbonate solution. Once neutralization is complete, dispose of as organic waste.[1]
References
-
Organic Syntheses. "Ethyl 3,3-diethoxypropanoate." Org.[1][3][5][6][7][8] Synth.1988 , 66, 142.[1] (Context: Discusses stability and derivatives of related malonate systems).
-
PubChem. "Ethyl 3-chloro-3-oxopropanoate (Compound)."[1] National Library of Medicine.[1] (Context: Physiochemical properties and safety data).
-
Yang, Z., et al. "Base-switched annuloselectivity in the reactions of ethyl malonyl chloride and imines."[1][9] RSC Advances, 2014 , 4, 54405-54408.[1] (Context: Mechanism of beta-lactam vs oxazinone formation).
-
Guidechem. "Ethyl malonyl chloride 36239-09-5."[1][4] (Context: Industrial synthesis and handling).
-
Fisher Scientific. "Safety Data Sheet: Ethyl 3-chloro-3-oxopropanoate."[1] (Context: Safety and First Aid).
Sources
- 1. Ethyl 3-chloro-3-oxopropionate | C5H7ClO3 | CID 118931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl malonyl chloride | 36239-09-5 [chemicalbook.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. EP2791107A1 - Malonic acid di-salts and a method for preparing malonyl dihalides - Google Patents [patents.google.com]
- 9. Base-switched annuloselectivity in the reactions of ethyl malonyl chloride and imines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
